molecular formula C15H18N4O3 B12264049 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Cat. No.: B12264049
M. Wt: 302.33 g/mol
InChI Key: VYRIAHJFOQBVBI-UHFFFAOYSA-N
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Description

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a novel organic compound belonging to the pyridine family of organic molecules.

Preparation Methods

The synthesis of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative. For instance, a simple one-step reaction between 2-[(4-methylpiperazin-1-yl)methyl]pyridine-3-carbonitrile and morpholine under basic conditions has been reported. The compound can be characterized using techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to determine its purity and structure.

Chemical Reactions Analysis

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a highly reactive compound due to the presence of the morpholine group and the cyano group in the pyridine ring. It can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has shown potential as an anti-inflammatory and anti-tumor agent, making it a promising candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in treating thrombotic diseases due to its antithrombotic activity.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kβ, the compound can exert its anti-inflammatory and anti-tumor effects.

Comparison with Similar Compounds

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    2-[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound also belongs to the pyridine family and has similar applications in medicine and industry.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-dioxaborolan-2-yl]pyridine: Another compound with a morpholine group, used in various chemical reactions and industrial applications.

The unique combination of the morpholine group and the cyano group in the pyridine ring of this compound makes it a highly reactive and versatile compound with a wide range of applications.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

2-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C15H18N4O3/c16-10-12-2-1-3-17-14(12)19-6-9-22-13(11-19)15(20)18-4-7-21-8-5-18/h1-3,13H,4-9,11H2

InChI Key

VYRIAHJFOQBVBI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=C(C=CC=N3)C#N

Origin of Product

United States

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